

potential off-target effects of T338C Src-IN-1

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Compound of Interest

Compound Name: T338C Src-IN-1

Cat. No.: B560104

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Technical Support Center: T338C Src-IN-1

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the **T338C Src-IN-1** inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target potency and selectivity of **T338C Src-IN-1**?

A1: **T338C Src-IN-1** is a potent inhibitor of the mutant Src T338C, with a reported IC₅₀ of 111 nM. It exhibits a 10-fold selectivity for the T338C mutant over wild-type (WT) c-Src[1].

Q2: My experimental results suggest off-target effects. What are the likely off-target kinases for Src inhibitors?

A2: Due to the highly conserved nature of the ATP-binding pocket among kinases, off-target effects are a known characteristic of many kinase inhibitors[2][3]. While a comprehensive kinome scan for **T338C Src-IN-1** is not publicly available, related Src family kinases (e.g., Fyn, Lck, Lyn) and other kinases with similar ATP-binding site features are potential off-targets. For example, some Src inhibitors have been shown to interact with kinases like ABL1[4]. It is crucial to experimentally determine the off-target profile in your specific system.

Q3: How can I experimentally verify if **T338C Src-IN-1** is engaging its intended target (Src T338C) in my cellular model?

A3: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement in a cellular environment. This assay measures the thermal stability of a protein, which typically increases upon ligand binding[5][6][7]. A significant thermal shift of Src T338C in the presence of **T338C Src-IN-1** would confirm target engagement.

Q4: What experimental approaches can I use to identify the off-target profile of **T338C Src-IN-1**?

A4: To identify potential off-targets, a kinome profiling assay is the gold standard. This involves screening the inhibitor against a large panel of kinases (often over 400) to determine its inhibitory activity across the kinome[8][9][10][11]. This will provide a quantitative measure of the inhibitor's selectivity. Additionally, chemical proteomics approaches can identify protein targets that bind to the inhibitor[12].

Q5: The observed phenotype in my experiment does not match the known function of Src. How do I troubleshoot this?

A5: This could indicate an off-target effect. The first step is to perform a dose-response experiment to ensure you are using the lowest effective concentration. If the phenotype persists, consider the following:

- Literature Review: Investigate the functions of potential off-target kinases identified through kinome profiling.
- Secondary Assays: Use alternative inhibitors with different selectivity profiles to see if the phenotype is reproduced.
- Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the suspected off-target kinase and observe if the phenotype is recapitulated.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype

Symptoms:

- The observed cellular response (e.g., changes in morphology, proliferation, or signaling) is inconsistent with the known roles of Src kinase.

- The phenotype is observed at concentrations that are significantly higher than the IC₅₀ for Src T338C.

Possible Cause:

- The phenotype may be due to the inhibition of one or more off-target kinases.

Troubleshooting Steps:

- Confirm On-Target Engagement: Perform a CETSA to verify that **T338C Src-IN-1** is binding to Src T338C in your cells at the concentrations used in your experiments.
- Determine Off-Target Profile: Submit the compound for a commercial kinome profiling service to identify other kinases that are inhibited by **T338C Src-IN-1**.
- Validate Off-Targets: Once potential off-targets are identified, validate their role in the observed phenotype using orthogonal approaches such as RNAi-mediated knockdown or using alternative small molecule inhibitors that are selective for the identified off-targets.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Symptoms:

- The IC₅₀ value determined in a biochemical assay (e.g., using purified enzyme) is significantly lower than the effective concentration required to observe a cellular effect.

Possible Causes:

- Poor cell permeability of the compound.
- Rapid metabolism of the compound in cells.
- High intracellular ATP concentrations, which can compete with ATP-competitive inhibitors.

Troubleshooting Steps:

- **Assess Cell Permeability:** Use analytical methods such as LC-MS/MS to measure the intracellular concentration of the compound.
- **Evaluate Compound Stability:** Perform a time-course experiment to assess the stability of the compound in your cell culture medium and within the cells.
- **Perform Cellular Target Engagement Assays:** Use CETSA to determine the concentration of **T338C Src-IN-1** required to engage Src T338C in the cellular context. This will provide a more physiologically relevant measure of target interaction.

Quantitative Data Summary

The following table presents hypothetical kinome profiling data for **T338C Src-IN-1** to illustrate how off-target effects can be quantified. This data is for illustrative purposes only and does not represent actual experimental results.

Kinase Target	% Inhibition @ 1 μ M	IC50 (nM)	Notes
Src T338C	98%	111	On-target
c-Src (WT)	85%	1100	10-fold selectivity for mutant
Fyn	75%	1500	Src family member
Lck	72%	1800	Src family member
Yes	68%	2200	Src family member
ABL1	55%	3500	Potential off-target
EGFR	15%	>10000	Low activity
MAPK1	5%	>10000	Low activity

Key Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of **T338C Src-IN-1** by assessing its inhibitory activity against a broad panel of kinases.

Methodology:

- **Compound Preparation:** **T338C Src-IN-1** is serially diluted to a range of concentrations.
- **Kinase Reactions:** The inhibitor is incubated with a panel of purified kinases, typically in a 384-well plate format. Each well contains a specific kinase, its substrate, and ATP.
- **Activity Measurement:** Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric assays (e.g., ^{33}P -ATP) or fluorescence/luminescence-based methods[11].
- **Data Analysis:** The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. For kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

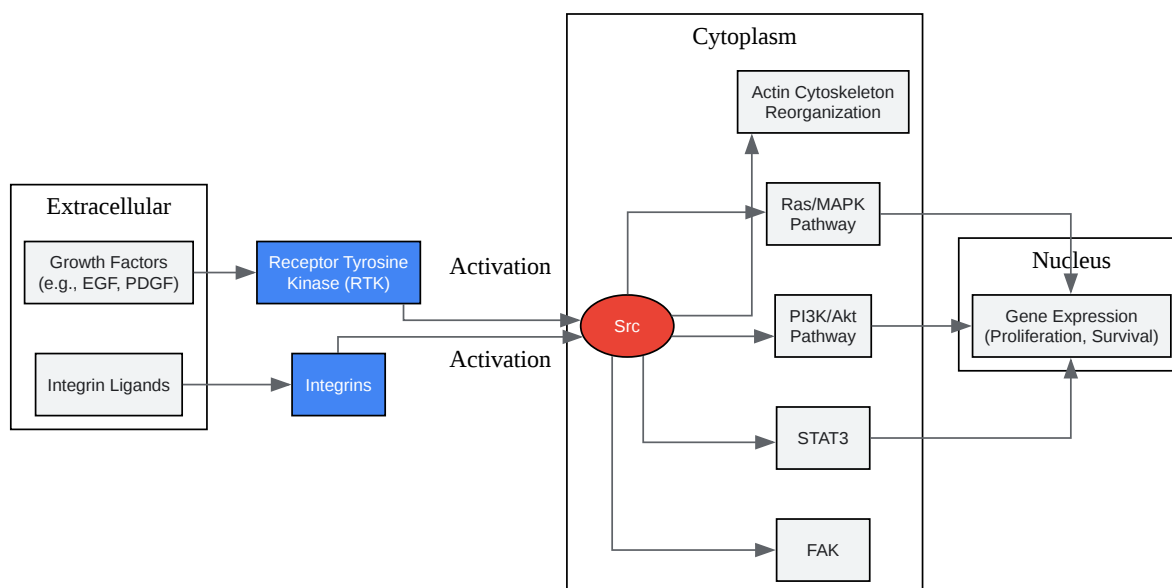
Objective: To confirm the engagement of **T338C Src-IN-1** with its target protein, Src T338C, in a cellular context.

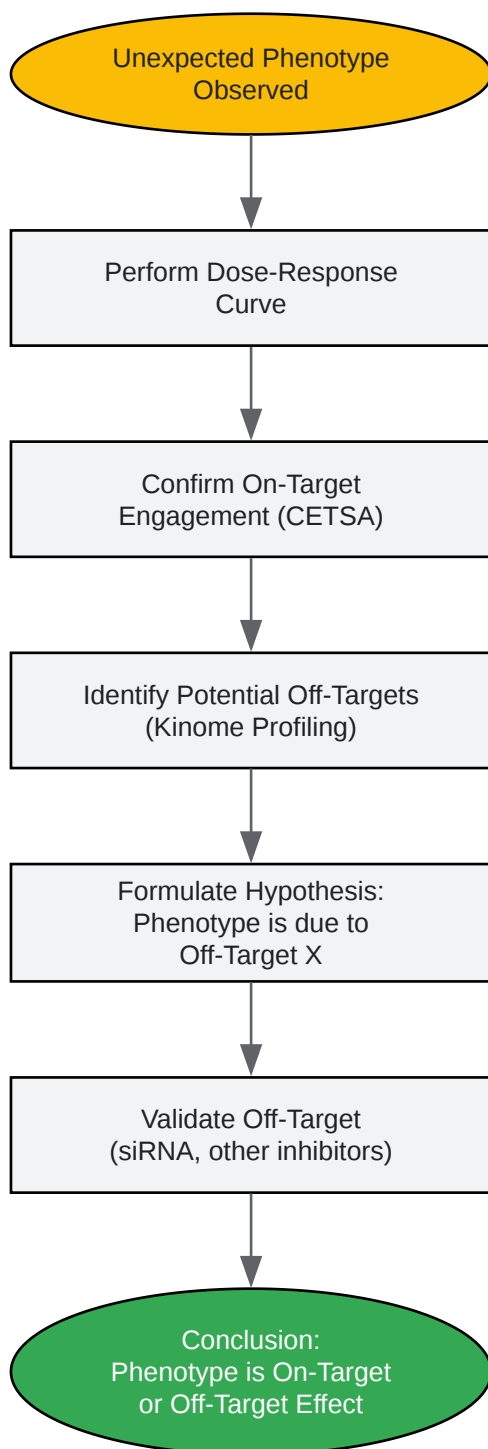
Methodology:

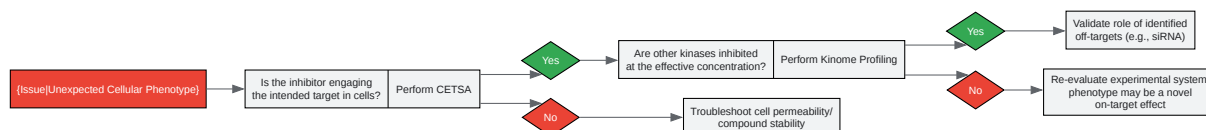
- **Cell Treatment:** Culture cells expressing Src T338C and treat them with either **T338C Src-IN-1** or a vehicle control for a specified time.
- **Heating:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler[7].
- **Cell Lysis:** Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using lysis buffers.
- **Separation of Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

- **Protein Quantification:** Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (Src T338C) using Western blotting or other antibody-based detection methods.
- **Data Analysis:** Plot the amount of soluble Src T338C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization[6][7].

Visualizations







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